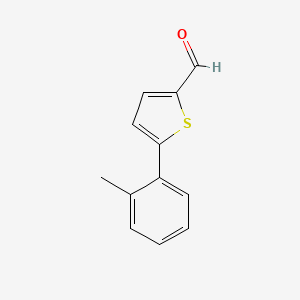

5-(邻甲苯基)噻吩-2-甲醛

描述

5-(o-Tolyl)thiophene-2-carbaldehyde is a derivative of Thiophene-2-carboxaldehyde, which is an organosulfur compound with the formula C4H3SCHO . It is a colorless liquid that often appears amber after storage . It is a versatile precursor to many drugs including eprosartan, Azosemide, and Teniposide .

Synthesis Analysis

Thiophene-2-carboxaldehyde can be prepared from thiophene by the Vilsmeier reaction . Alternatively, it is prepared from chloromethylation of thiophene .Molecular Structure Analysis

The molecular structure of 5-(o-Tolyl)thiophene-2-carbaldehyde can be analyzed using various spectroscopic techniques such as 1H, 13C NMR, IR, UV, and HR mass spectra .Chemical Reactions Analysis

Thiophene-2-carboxaldehyde is a key intermediate in the synthesis of a variety of thiophene derivatives . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Physical and Chemical Properties Analysis

Thiophene-2-carboxaldehyde has a molar mass of 112.15 g·mol−1, appears as a colorless liquid, has a density of 1.2 g/mL, and a boiling point of 198 °C (388 °F; 471 K) .科学研究应用

偶联反应

5-(邻甲苯基)噻吩-2-甲醛已用于偶联反应中。例如,在钐二碘化物的介导下,噻吩-2-甲醛加成到芳香族和脂肪族醛上,发生在噻吩-2-甲醛的 5 位 (Yang & Fang, 1995)。

荧光传感器开发

该化合物在荧光传感器的开发中具有应用。5-(N-乙基咔唑-3-基)噻吩-2-甲醛 (ECTC) 是一种衍生物,经过合成并发现可以猝灭 Fe3+ 离子的荧光,突出了其在传感应用中的潜力 (Zhang et al., 2016)。

取代 γ-内酯的合成

在化学合成中,该化合物已被用于创建取代的 γ-内酯。这涉及反应中间体的 S-烷基化,展示了其在有机合成中的多功能性 (Bar, 2021)。

光化学合成

5-(邻甲苯基)噻吩-2-甲醛在光化学合成中至关重要,例如合成 4H-噻吩并[3,2-c]色烯及其衍生物,由于其独特的光学性质,它们被用作隐蔽标记颜料 (Ulyankin et al., 2021)。

缓蚀

噻吩衍生物,包括噻吩-2-甲醛,已被探索用作酸性介质中铝合金的缓蚀剂。这些衍生物显示出很高的抑制效率,并且是混合型抑制剂 (Arrousse et al., 2022)。

电子学中的半导体

使用基于噻吩的甲醛合成的星形结晶分子在有机半导体在场效应晶体管中的应用中显示出前景。它们表现出高的载流子迁移率和良好的自成膜性能 (Kim et al., 2007)。

安全和危害

Thiophene-2-carboxaldehyde is labeled with the signal word ‘Warning’ and has hazard statements H302, H315, H317, H319, H335 . Precautionary statements include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

未来方向

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research is envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .

属性

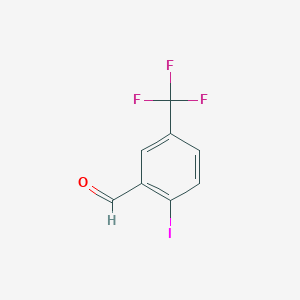

IUPAC Name |

5-(2-methylphenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9-4-2-3-5-11(9)12-7-6-10(8-13)14-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQQWCBQTIJJLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(S2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B3043481.png)

![Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B3043484.png)

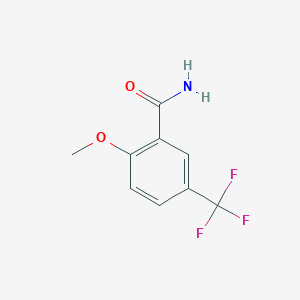

![3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carboxamide](/img/structure/B3043490.png)

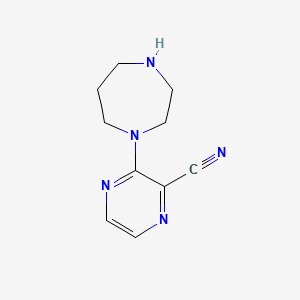

![4-(1,4-Diazepan-1-yl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3043491.png)

![4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine](/img/structure/B3043492.png)